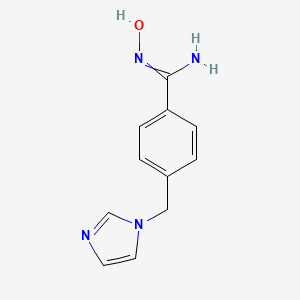
Urea, 1,1'-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound known for its unique structure and properties It is a derivative of urea, featuring two nitrosourea groups attached to a pentamethylene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of 1,5-diaminopentane with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, which can inhibit cancer cell growth.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) involves the formation of DNA cross-links. The chloroethyl groups react with DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation. The nitroso groups may also contribute to the compound’s biological activity by generating reactive nitrogen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in cancer therapy.
Lomustine (CCNU): Similar to carmustine, used for its antineoplastic properties.
Semustine (MeCCNU): Another nitrosourea derivative with similar applications.
Uniqueness
Urea, 1,1’-pentamethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other nitrosourea compounds. Its pentamethylene chain offers different spatial configuration and interaction with biological targets, potentially leading to unique therapeutic effects.
Propriétés
Numéro CAS |
60784-44-3 |
|---|---|
Formule moléculaire |
C11H20Cl2N6O4 |
Poids moléculaire |
371.22 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[5-[[2-chloroethyl(nitroso)carbamoyl]amino]pentyl]-1-nitrosourea |
InChI |
InChI=1S/C11H20Cl2N6O4/c12-4-8-18(16-22)10(20)14-6-2-1-3-7-15-11(21)19(17-23)9-5-13/h1-9H2,(H,14,20)(H,15,21) |
Clé InChI |
IUOREBDXBDTVOS-UHFFFAOYSA-N |
SMILES canonique |
C(CCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


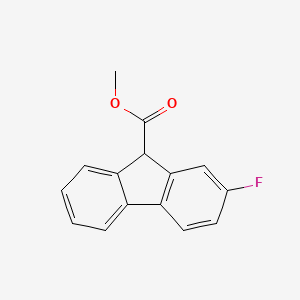
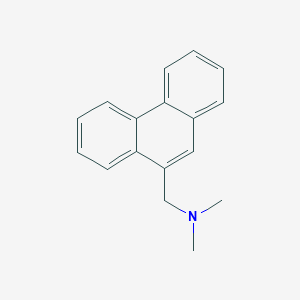

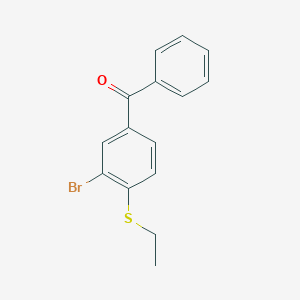

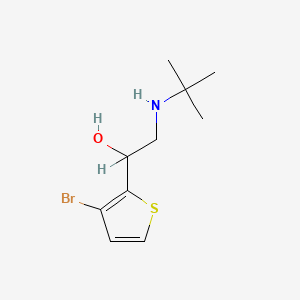
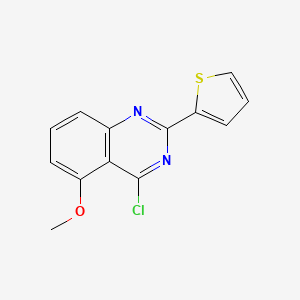
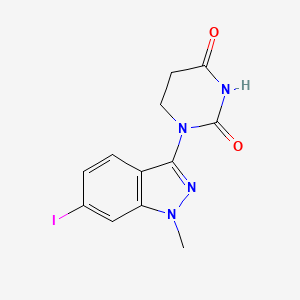
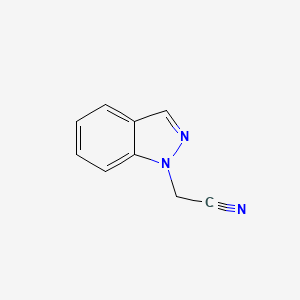
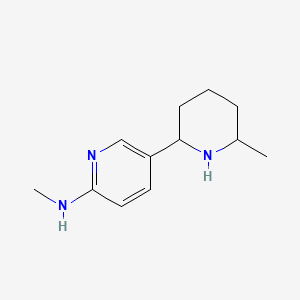
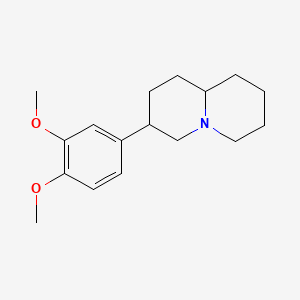
![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
